4-Chloro-3-nitropyridine 1-oxide
Overview
Description
4-Chloro-3-nitropyridine 1-oxide is a heterocyclic organic compound that belongs to the class of nitropyridines. It is characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 3-position on the pyridine ring, with an additional oxygen atom bonded to the nitrogen atom, forming an N-oxide. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitropyridine 1-oxide typically involves the nitration of 4-chloropyridine followed by oxidation. One common method includes the following steps:
Nitration: 4-Chloropyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Hydrogen peroxide or peracids are used for oxidation reactions.
Major Products Formed
Substitution: Formation of 4-substituted-3-nitropyridine derivatives.
Reduction: Formation of 4-chloro-3-aminopyridine 1-oxide.
Oxidation: Formation of higher oxidation state derivatives.
Scientific Research Applications
4-Chloro-3-nitropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs used in the treatment of diseases like ulcers and HIV.
Industry: It is used as a viscosity regulator and as an intermediate in the production of insecticides.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the N-oxide moiety also contribute to its reactivity and specificity in targeting certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-nitropyridine 1-oxide
- 4-Chloro-3-nitropyridine
- 4-Amino-3-nitropyridine
Comparison
4-Chloro-3-nitropyridine 1-oxide is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring, along with the N-oxide functionality. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Chloro-4-nitropyridine 1-oxide lacks the same substitution pattern, leading to different reactivity and applications .
Properties
IUPAC Name |
4-chloro-3-nitro-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-1-2-7(9)3-5(4)8(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLDADAPDSPFDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1Cl)[N+](=O)[O-])[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297785 | |
Record name | 4-chloro-3-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89167-37-3 | |
Record name | Pyridine, 4-chloro-3-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89167-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC118084 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-3-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90297785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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